molecular formula C10H8N2O2 B8256724 5-Phenyl-4,6(1H,5H)-pyrimidinedione CAS No. 63447-39-2

5-Phenyl-4,6(1H,5H)-pyrimidinedione

Cat. No.: B8256724
CAS No.: 63447-39-2
M. Wt: 188.18 g/mol
InChI Key: BFALVNGQEIQZIE-UHFFFAOYSA-N
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Description

5-Phenyl-4,6(1H,5H)-pyrimidinedione is a chemical compound known for its applications in medicinal chemistry, particularly as an anticonvulsant. It is a diketone derived from hexahydropyrimidine and is characterized by its white or almost white crystalline powder form. This compound is very slightly soluble in water, slightly soluble in alcohol, and practically insoluble in ether .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-4,6(1H,5H)-pyrimidinedione typically involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation. The reaction conditions often require an acidic or basic catalyst to facilitate the cyclization process. The detailed steps are as follows:

    Phenylhydrazine Reaction: Phenylhydrazine is reacted with ethyl acetoacetate in the presence of an acid catalyst.

    Cyclization: The intermediate product undergoes cyclization to form the pyrimidine ring.

    Oxidation: The final step involves oxidation to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with controlled temperature and pH conditions to optimize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-Phenyl-4,6(1H,5H)-pyrimidinedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Phenyl-4,6(1H,5H)-pyrimidinedione as an anticonvulsant involves the inhibition of neurotransmission in the brain. It primarily works by:

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital: Another anticonvulsant with a similar structure but different pharmacokinetic properties.

    Primidone: A compound closely related to 5-Phenyl-4,6(1H,5H)-pyrimidinedione, used for similar therapeutic purposes.

Uniqueness

This compound is unique due to its specific mechanism of action and its effectiveness in treating certain types of seizures. Its chemical structure allows for various modifications, leading to the development of new derivatives with potentially improved therapeutic profiles.

Properties

IUPAC Name

5-phenyl-1H-pyrimidine-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-8(10(14)12-6-11-9)7-4-2-1-3-5-7/h1-6,8H,(H,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFALVNGQEIQZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC=NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201293892
Record name 5-Phenyl-4,6(1H,5H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201293892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63447-39-2
Record name 5-Phenyl-4,6(1H,5H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63447-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-4,6(1H,5H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201293892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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